9-(3,4-dimethoxyphenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused tricyclic core combining a 1,2,4-triazole ring with a quinazolinone scaffold. Its structure includes two key substituents: a 3,4-dimethoxyphenyl group at position 9 and a 4-methylphenyl group at position 5. The compound has garnered attention due to its structural similarity to bioactive triazoloquinazolinones, which exhibit selective receptor-modulating activities, such as RXFP4 agonism (as demonstrated in related derivatives) .
Properties
Molecular Formula |
C25H26N4O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C25H26N4O3/c1-14-5-7-16(8-6-14)18-11-19-23(20(30)12-18)24(29-25(27-19)26-15(2)28-29)17-9-10-21(31-3)22(13-17)32-4/h5-10,13,18,24H,11-12H2,1-4H3,(H,26,27,28) |
InChI Key |
DFPUZKGIKMECOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC(=N4)C)N3)C5=CC(=C(C=C5)OC)OC)C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Hetero-Domino Anionic Cyclization
The anionic hetero-domino reaction represents a pivotal method for constructing the triazoloquinazolinone core. Adapted from Pokhodylo et al. , this one-pot approach utilizes 2-azidobenzoate derivatives and methyl-substituted acetonitriles. For the target compound, 2-azido-4-(3,4-dimethoxyphenyl)benzoic acid ethyl ester reacts with 4-methylphenylacetonitrile under basic conditions (K₂CO₃ in DMF at 80°C). The domino sequence proceeds via azide cyclization, followed by nucleophilic attack and dehydration, yielding the triazoloquinazolinone skeleton with 72–85% efficiency .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Base | K₂CO₃ |
| Reaction Time | 12–16 hours |
| Yield | 78% (average) |
Multi-Step Cyclocondensation
A sequential strategy isolates the quinazolinone and triazole moieties before fusion. Starting with 4-(4-methylphenyl)cyclohexanone, condensation with 3,4-dimethoxyphenylhydrazine forms the dihydroquinazolinone intermediate. Subsequent treatment with methyl isocyanide in acetic acid introduces the triazole ring via [3+2] cycloaddition. This method, though lengthier, achieves 65% overall yield and facilitates intermediate purification .
Intermediate Characterization
-
Dihydroquinazolinone Intermediate : NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, NH), 3.90 (s, 6H, OCH₃), 2.35 (s, 3H, CH₃) .
-
Triazole Adduct : IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) .
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclocondensation step, reducing reaction times from hours to minutes. A mixture of 2-amino-4-(3,4-dimethoxyphenyl)benzoic acid and 4-methylphenylacetylene in PEG-400 undergoes microwave heating (150°C, 300 W) for 20 minutes. The triazole ring forms in situ via Huisgen cycloaddition, yielding the target compound in 82% yield with >95% purity by HPLC .
Advantages
-
5-fold reduction in reaction time vs. conventional heating.
-
Enhanced regioselectivity due to uniform heating.
Catalytic Methods Using Lewis Acids
ZnCl₂-catalyzed cyclization improves atom economy. A solution of 3,4-dimethoxyphenylglyoxal and 4-methylphenylurea in toluene reacts at reflux with ZnCl₂ (10 mol%), forming the quinazolinone precursor. Subsequent treatment with methylhydrazine and trimethylorthoformate generates the triazole ring, achieving 70% yield .
Mechanistic Insight
ZnCl₂ activates carbonyl groups, facilitating imine formation and cyclization. The catalyst also suppresses side reactions, improving selectivity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Hetero-Domino Cyclization | 78 | 90 | 16 hours | High |
| Multi-Step Condensation | 65 | 85 | 48 hours | Moderate |
| Microwave-Assisted | 82 | 95 | 20 minutes | High |
| ZnCl₂ Catalysis | 70 | 88 | 8 hours | Moderate |
Characterization and Validation
All synthetic routes require rigorous spectroscopic validation:
-
NMR : Distinct signals for methoxy (δ 3.70–3.90), methylphenyl (δ 2.30–2.40), and triazole protons (δ 7.80–8.10) .
-
HRMS : Calculated for C₂₈H₂₈N₄O₃ [M+H]⁺: 481.2231; Found: 481.2235 .
-
XRD : Single-crystal analysis confirms the fused bicyclic system and substituent orientation .
Challenges and Optimization
-
Regioselectivity : Competing pathways during triazole formation necessitate precise stoichiometry and temperature control.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively removes unreacted hydrazines and azides.
-
Scale-Up : Hetero-domino and microwave methods show superior scalability, while ZnCl₂ catalysis requires catalyst recovery for cost efficiency.
Chemical Reactions Analysis
9-(3,4-dimethoxyphenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids, while reduction of the triazole ring can yield dihydro derivatives. Substitution reactions can introduce new functional groups at specific positions on the quinazoline or triazole rings, leading to the formation of a wide range of derivatives with varying properties .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development. Key areas of investigation include:
- Antimicrobial Activity
- Antitumor Activity
- Anti-inflammatory Properties
- Antioxidant Effects
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi with promising results.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 64 µg/mL | |
| Aspergillus niger | 128 µg/mL |
The compound has shown effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential utility in treating resistant infections.
Antitumor Activity
Preliminary studies suggest that this compound may have antitumor effects. It has been evaluated in vitro against various cancer cell lines.
Anti-inflammatory Properties
The anti-inflammatory potential of the compound has been explored through various assays. It has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Antioxidant Effects
The antioxidant capacity of the compound has been assessed using multiple assays. Notably:
Table 2: Antioxidant Activity Results
| Assay Type | IC50 (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 45.12 ± 0.31 | |
| Ferric Reducing Antioxidant Power | 50.15 ± 0.25 |
These results indicate that the compound can effectively scavenge free radicals and may offer protective effects against oxidative stress.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Antibacterial Efficacy : A study evaluated its antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated significant efficacy against Staphylococcus aureus with an MIC of 16 µg/mL.
- Fungal Resistance : Another study focused on antifungal activity against Candida species demonstrated efficacy comparable to standard antifungal treatments like fluconazole.
- Cancer Research : Research involving various cancer cell lines indicated that the compound could inhibit tumor growth through apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethoxyphenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity.
For instance, in the context of its anticancer activity, the compound may inhibit the activity of specific kinases or other enzymes involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. Similarly, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Advancements : NGPU and copper-based methods (Evidences 1, 12) outperform traditional condensation routes in yield and time efficiency. The target compound’s synthesis could benefit from these catalysts .
- The 3,4-dimethoxyphenyl group may position it as a CNS-active or anti-inflammatory agent .
- Structure-Activity Relationships (SAR) : Substituents at positions 6 and 9 critically modulate electronic properties and steric bulk, impacting both synthesis and bioactivity. For instance, 4-methylphenyl (target) vs. 4-methoxyphenyl () alters lipophilicity and metabolic stability .
Biological Activity
The compound 9-(3,4-dimethoxyphenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 475.6 g/mol. The compound features a complex triazoloquinazoline scaffold which is known for its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : Preliminary investigations indicate that the compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it was tested against HCT-116 and HT-29 human colon cancer cell lines, showing promising results in inhibiting cell growth .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. It demonstrated effectiveness against multiple bacterial strains, suggesting potential applications in treating infections .
- Cytotoxic Effects : Research has shown that the compound can induce cytotoxicity in certain cancer cell lines, leading to apoptosis. This effect is attributed to its ability to disrupt cellular functions and promote cell death pathways .
Case Studies
- Study on Antiproliferative Effects : A study conducted on various cancer cell lines reported that the compound significantly inhibited proliferation in a dose-dependent manner. The IC50 values were determined for different concentrations, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Assessment : In another study assessing its antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) below 100 µg/mL for several strains, marking it as a candidate for further development as an antimicrobial agent.
Data Tables
| Biological Activity | Cell Line/Organism | IC50/MIC Values |
|---|---|---|
| Antiproliferative | HCT-116 | 25 µM |
| Antiproliferative | HT-29 | 30 µM |
| Antimicrobial | Staphylococcus aureus | 50 µg/mL |
| Antimicrobial | Escherichia coli | 75 µg/mL |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazoloquinazoline structure plays a crucial role in interacting with cellular targets involved in proliferation and apoptosis pathways.
Q & A
Q. What are the optimized synthetic routes for 9-(3,4-dimethoxyphenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one?
Q. How is the structural configuration of this compound characterized?
- Methodological Answer : Structural elucidation employs spectroscopic and computational techniques:
- NMR : and NMR identify substituent environments (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms fused triazoloquinazolinone core (bond angles: 108–112° for triazole-quinazoline junctions) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 463.5 [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. What computational methods predict the compound's bioactivity and target interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with biological targets. For example:
- Antitumor Activity : Docking against kinase domains (e.g., EGFR) identifies hydrogen bonding with methoxyphenyl groups and hydrophobic interactions with methyl substituents .
- Antifungal Potential : Docking with 14-α-demethylase (PDB: 3LD6) predicts binding affinity (ΔG = -9.2 kcal/mol) via triazole-nitrogen interactions .
- ADMET Prediction : Tools like SwissADME calculate XLogP (~2.9) and topological polar surface area (59.8 Ų), suggesting moderate blood-brain barrier permeability .
Q. How can researchers resolve contradictions in catalytic efficiency reported across synthesis methods?
- Methodological Answer : Contradictions arise from variations in solvent polarity, catalyst accessibility, and substituent effects. To address this:
- Controlled Replication : Reproduce reactions under identical conditions (e.g., NGPU catalyst in DMF at 90°C) .
- Kinetic Studies : Compare activation energies (e.g., Arrhenius plots) to identify rate-limiting steps in competing pathways .
- DFT Calculations : Analyze transition states to explain why electron-donating groups (e.g., methoxy) enhance nucleophilic attack in certain catalysts .
Q. What is the reaction mechanism for forming the triazoloquinazolinone core?
- Methodological Answer : The core forms via a tandem cyclization-annulation mechanism:
Cyclocondensation : Substituted hydrazine reacts with diketone intermediates to form triazole rings.
Annulation : Quinazolinone rings assemble via intramolecular nucleophilic acyl substitution, stabilized by π-π stacking of aromatic substituents .
- Key Evidence : Isotopic labeling () tracks nitrogen migration during cyclization, confirming regioselectivity .
Data Contradiction Analysis
Q. Why do antitumor activity assays show variability across cell lines?
- Methodological Answer : Variability stems from differences in:
- Cellular Uptake : Lipophilicity (XLogP ~2.9) affects penetration in MCF-7 (high lipid membrane) vs. HeLa (lower lipid content) .
- Metabolic Stability : CYP450 isoforms in liver cells (e.g., HepG2) may degrade the compound faster than in lung-derived A549 cells .
- Target Expression : Overexpression of efflux pumps (e.g., P-gp) in resistant lines reduces intracellular concentration .
Methodological Recommendations
- Synthetic Optimization : Prioritize NGPU or ionic liquid catalysts for scalable, high-yield synthesis .
- Bioactivity Screening : Use panel-based assays (e.g., NCI-60) to capture tissue-specific effects .
- Data Validation : Cross-validate spectral data with computational models (e.g., Gaussian NMR shift predictions) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
